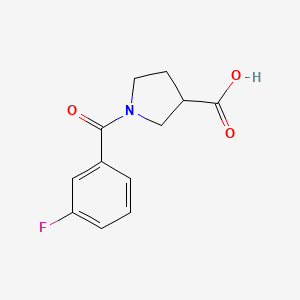

1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorobenzoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c13-10-3-1-2-8(6-10)11(15)14-5-4-9(7-14)12(16)17/h1-3,6,9H,4-5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNCTDHJENOJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorobenzoyl group and a carboxylic acid functionality. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro assays have demonstrated its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against these strains, indicating significant antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 16 |

| Acinetobacter baumannii | 32 |

| Pseudomonas aeruginosa | 64 |

The structure-activity relationship (SAR) studies suggest that the presence of the fluorobenzoyl moiety is crucial for enhancing antimicrobial potency, possibly through interactions with bacterial cell membranes or metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity . In cell culture assays using A549 human lung cancer cells, it demonstrated cytotoxic effects with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound could act as a modulator for certain receptors involved in cell signaling pathways related to growth and apoptosis.

Case Studies

A notable study conducted by researchers at the National Institutes of Health explored the effects of this compound in vivo. Mice treated with varying doses showed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 1-(3-fluorobenzoyl)pyrrolidine-3-carboxylic acid, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. In vitro assays showed that certain derivatives displayed IC50 values comparable to established PARP inhibitors, suggesting potential therapeutic applications in cancer treatment .

2. Neuropharmacological Effects

The compound has also been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of dopamine, making it a target for treating neurodegenerative diseases such as Parkinson's disease. Molecular docking studies have demonstrated that derivatives containing the 3-fluorobenzoyl moiety exhibit selective inhibition of MAO-B, indicating their promise as neuroprotective agents .

Organic Synthesis Applications

1. Building Block for Complex Molecules

this compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions, which can be utilized in creating diverse chemical entities for pharmaceutical applications .

2. Functionalization Reactions

The fluorine atom in the benzoyl group can be substituted with other nucleophiles under specific conditions, enabling the development of new compounds with tailored properties for various applications in organic synthesis .

Material Science Applications

1. Development of New Materials

In material science, this compound is being explored for its potential use in developing advanced materials with specific properties. The incorporation of fluorinated groups often enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.